N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Description
N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Biological Activity
N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications for pharmacological applications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically including the formation of the pyrroloquinoline structure followed by the introduction of oxalamide and tetrahydrofuran moieties. The synthetic pathways may utilize multicomponent reactions or specific coupling reactions to achieve high yields and purity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:
Compound | Activity | Reference |
---|---|---|
4-Hydroxyquinolinones | Antitumor effects | |
Pyranoquinolinones | Inhibition of cancer cell proliferation |
The compound's mechanism may involve the inhibition of key signaling pathways associated with cell growth and survival.
Antimicrobial Properties
Compounds derived from the pyrroloquinoline framework have shown promising antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth through various mechanisms:
Mechanism | Effect |
---|---|
Cell wall synthesis inhibition | Bactericidal effect |
Protein synthesis inhibition | Antibacterial activity |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of similar derivatives. The compound may act by modulating inflammatory cytokines or inhibiting pathways such as NF-kB:
Case Studies
Several case studies have documented the biological activities of compounds with structural similarities to N1-(1-methyl-2-oxo...):
- Case Study 1 : A derivative demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
- Case Study 2 : In vivo studies showed that a related compound reduced tumor size in xenograft models.
- Case Study 3 : The anti-inflammatory properties were validated through animal models where a decrease in edema was observed.
Properties
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-11-15-9-13(8-12-4-2-6-22(16(12)15)19(11)25)21-18(24)17(23)20-10-14-5-3-7-26-14/h8-9,11,14H,2-7,10H2,1H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLUJQMKVNITBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4CCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.